
DL-Propargyl-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Propargyl-cysteine is a useful research compound. Molecular weight is 159.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Case Studies
- Doxorubicin-Induced Cardiotoxicity : A study demonstrated that DPC significantly reduced apoptosis in cardiomyocytes exposed to Dox, suggesting its potential as a protective agent against chemotherapy-induced heart damage .
- Angiogenesis in Ischemic Heart Disease : Another investigation revealed that DPC promotes angiogenesis by enhancing the expression of vascular endothelial growth factor (VEGF) and other proangiogenic factors, thus improving blood flow and tissue repair in ischemic conditions .
Case Studies
- Alzheimer's Disease Models : Research indicated that DPC can protect against neuronal cell death in models of Alzheimer's disease by reducing oxidative stress and inflammation, thereby preserving cognitive function .
Case Studies
- Peripheral Nerve Repair : In animal models, DPC treatment resulted in significant improvements in nerve regeneration and functional recovery following peripheral nerve injury .
Case Studies
- NAFLD Treatment : Studies have shown that DPC administration leads to decreased levels of hepatic reactive oxygen species (ROS) and improved antioxidant enzyme activity, indicating its potential as a therapeutic agent for liver diseases .
Controlled Release Formulations
Recent advancements have led to the development of controlled release formulations of DPC, which enhance its pharmacokinetic properties and therapeutic efficacy.
- Formulation Studies : Investigations into various formulations have demonstrated improved fluidity and scalability for production, indicating a promising avenue for clinical applications .
Analyse Des Réactions Chimiques
Bioorthogonal Generation of 5-Fluorouracil
Extracellular palladium-catalyzed dealkylation of 5-fluoro-1-propargyluracil can generate 5-fluorouracil (5FU) from a biologically inert precursor by heterogeneous Pd0 catalysis . In an in vitro biocompatible scenario, reactions were conducted at 37 °C in an isotonic solution at physiological pH. Prodrugs (100 μM) and Pd0-resins (1 mg ml−1, [Pd0]=266 μM) were dispersed in PBS, incubated for 6–48 hours, and then analyzed using high-performance liquid chromatography (HPLC). After 24 hours, Pro-5FU completely disappeared from the crude mixture, with 5FU being the major reaction product . Mass spectrometry analysis indicated the formation of nontoxic 1-hydroxyacetone, a natural lipid metabolite also known as acetol, as a byproduct from the oxidative cleavage of the propargyl group .
Cyclization of Propargylated Peptides
Propargylated peptides can undergo highly efficient cyclization . Mechanistic insights reveal that deprotonation of the terminal alkyne by the counterion SbF6– generates a σ-alkynyl gold(I) complex. A second gold coordination leads to the formation of a dinuclear σ, π-digold(I) alkyne complex. It is suggested that either of these complexes could be catalytically active species that lead to Markovnikov water addition to form the intermediate β-oxopropyl-Au(I). Subsequently, complex IV can be trapped by the electrophilic imine, via C–C bond formation, to obtain the desired cyclization product. Proto-deauration would then provide the cyclized product .
Quantification and Identification in Tissues
DL-Propargylglycine has been used in experimental animal models to study cystathioninuria . In rats treated with DL-propargylglycine, the compound accumulates rapidly in various tissues and serum, reaching its maximum concentration approximately 2 hours post-injection. Approximately 18% of the administered dose is excreted in the urine . Cystathionine and its metabolites are also measured in several tissues .
Reaction with UCHL3
Terminal alkynes can react with active-site cysteine residues . Studies using Ub-Prg (a propargyl derivative of ubiquitin) have shown that it forms a covalent bond with UCHL3 (a deubiquitinating enzyme) that is resistant to denaturing conditions. This reaction can be inhibited by pre-treating UCHL3 with N-ethylmaleimide, a cysteine alkylating reagent. The reaction proceeds with a 1:1 stoichiometry and is very rapid, completing within 1 minute .
Conversion to Cysteine
S-propargyl-cysteine (SprC) can be chemically converted into cysteine by cleaving the propargyl group using palladium . Treating Trx(73SprC) protein with Pd(TPPTS)4 results in the formation of Trx(73Cys), indicating efficient conversion. The reactivity of the liberated cysteine residue can be demonstrated by thiol-Michael addition with an alkylating reagent .
Cardioprotective Efficacy
S-propargyl-cysteine (SPRC) possesses cardioprotective efficacy against doxorubicin-induced cardiotoxicity . SPRC stimulates the activation of STAT3 via the gp130-mediated transduction tunnel in vitro and in vivo. In Dox-stimulated cardiotoxicity, SPRC enhances cell viability, restores expression of gp130/STAT3-regulated downstream genes, inhibits apoptosis and oxidative stress, and antagonizes mitochondrial dysfunction and intracellular Ca2+ overload .
Propriétés
Poids moléculaire |
159.21 |
---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.